2-(Difluoromethyl)-4-nitro-1H-benzimidazole
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Overview
Description
Difluoromethyl compounds are a class of organic compounds that contain a difluoromethyl group (-CF2H). They are used in various fields due to their unique properties. For example, they are used in pharmaceuticals, agrochemicals, and materials science . The presence of the difluoromethyl group can significantly affect the physical properties of these compounds, including solubility, metabolic stability, and lipophilicity .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a topic of significant research. A common approach involves difluoromethylation processes based on X–CF2H bond formation, where X can be C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds is influenced by the presence of the difluoromethyl group. This group can form hydrogen bonds, quantified as [A], a parameter defining hydrogen bond acidity .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . These reactions can be used to construct C(sp3)–CF2H bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds can be influenced by the presence of the difluoromethyl group. This group can affect properties such as hardness, topography, and hydrophilicity .Scientific Research Applications
Synthesis and Applications in Polymer Chemistry
New unsymmetrical diamine monomers containing both the benzimidazole ring and trifluoromethyl group have been synthesized for the development of soluble polyimides. These polyimides exhibit high glass transition temperatures, high thermal stability, and low coefficients of thermal expansion due to their rigid-rod-like structure. The incorporation of trifluoromethyl groups unsymmetrically improves solubility without compromising physical properties, showcasing potential applications in high-performance materials and coatings Hyungsam Choi et al., 2008.
Antimicrobial and Anticancer Potentials
A series of benzimidazole derivatives, including structures related to 2-(difluoromethyl)-4-nitro-1H-benzimidazole, were synthesized and showed potent antibacterial and anticancer activities. These compounds demonstrated significant efficacy against various bacterial strains and cancer cell lines, indicating the benzimidazole core's potential as a scaffold for developing new therapeutic agents Em Canh Pham et al., 2022.
Corrosion Inhibition
Benzimidazole derivatives have been investigated for their role in corrosion inhibition, particularly for protecting iron surfaces in acidic environments. The study suggests that the position and nature of substituents on the benzimidazole ring significantly affect its inhibitory effectiveness, highlighting the potential of these compounds in materials science and engineering applications K. F. Khaled, 2010.
Antiparasitic Activity
Nitroheterocyclic drugs, including compounds structurally related to 2-(difluoromethyl)-4-nitro-1H-benzimidazole, are noted for their broad spectrum activity against various protozoan and bacterial infections. These compounds' mechanism of action, including potential reductive metabolite formation leading to DNA damage and cell death, underscores their importance in treating parasitic diseases W. Raether & H. Hänel, 2003.
Hypoxic Cell Radiosensitization
Fluorinated nitroazoles, akin to 2-(difluoromethyl)-4-nitro-1H-benzimidazole, have been synthesized and evaluated for their radiosensitizing effects and toxicity. These compounds demonstrate the potential for improving radiotherapy outcomes in hypoxic tumors, with certain fluorinated derivatives showing enhanced efficiency and reduced toxicity compared to existing radiosensitizers Y. Shibamoto et al., 1989.
Mechanism of Action
Target of Action
Difluoromethyl groups have been known to modulate the properties of bioactive molecules . They can act as moderate hydrogen bond donors and modulate the lipophilicity of drug-like compounds .
Mode of Action
Difluoromethyl groups have been associated with the ability to influence the interaction of bioactive molecules with their targets . They can affect the binding affinity and selectivity of the molecules, thereby modulating their biological activity.
Biochemical Pathways
Difluoromethyl groups have been implicated in various biological processes, including the modulation of enzymatic activities and signaling pathways .
Pharmacokinetics
The presence of difluoromethyl groups can influence the pharmacokinetic properties of bioactive molecules . They can affect the absorption and distribution of the molecules in the body, influence their metabolic stability, and modulate their excretion patterns.
Result of Action
Difluoromethyl groups can modulate the biological activity of molecules, potentially leading to various cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Difluoromethyl)-4-nitro-1H-benzimidazole. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity . Additionally, factors like pollution can potentially influence the efficacy of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-4-nitro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)8-11-4-2-1-3-5(13(14)15)6(4)12-8/h1-3,7H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAZUAMCYHRIGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-4-nitro-1H-benzimidazole |
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